REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[NH:11][C:12](OCC1C=CC=CC=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:12][NH:11][CH:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:1]1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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7.43 g
|
Type
|
reactant
|
Smiles
|
C1C(CCC2=CC=CC=C12)NC(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
4.5 g
|
Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 3 h 30
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Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
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FILTRATION
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Details
|
hydrolysed with an excess of aqueous 1N sodium hydroxide solution, the mixture was filtered
|
Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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DISTILLATION
|
Details
|
the residue was distilled at about 80 Pa between 140 and 240° C
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1CC2=CC=CC=C2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |